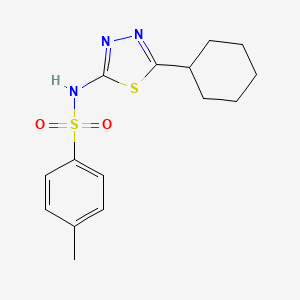![molecular formula C19H20N2O2 B5794547 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5794547.png)
3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone, also known as TQ, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. TQ belongs to the quinazoline family and has been studied extensively for its biological effects.
Mécanisme D'action
The mechanism of action of 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone is not fully understood, but it has been proposed that 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone exerts its biological effects through various pathways. 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has also been shown to activate the Nrf2 pathway, which regulates the expression of genes involved in antioxidant defense. In addition, 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to inhibit the activity of various enzymes such as COX-2, iNOS, and MMPs, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects in vitro and in vivo. 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to reduce oxidative stress, inflammation, and cell proliferation in cancer cells. 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has also been shown to reduce inflammation and oxidative stress in various animal models of inflammation and neurodegenerative diseases. In addition, 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has several advantages for lab experiments. 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone is a synthetic compound that can be easily synthesized and purified. 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone is also stable and can be stored for long periods of time. However, 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has some limitations for lab experiments. 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has low solubility in water, which can make it difficult to administer in vivo. 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone also has poor bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone. One direction is to optimize the synthesis of 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone to increase yield and purity. Another direction is to improve the bioavailability of 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone to increase its effectiveness in vivo. In addition, further studies are needed to fully understand the mechanism of action of 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone and its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases.
Méthodes De Synthèse
3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone can be synthesized through a multi-step process involving the reaction of 2,3,6-trimethylphenol with ethylene oxide to form 2-(2,3,6-trimethylphenoxy)ethanol. This intermediate is then reacted with anthranilic acid in the presence of a catalyst to form 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone. The synthesis of 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has been optimized to increase yield and purity.
Applications De Recherche Scientifique
3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to exhibit anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and reducing angiogenesis in cancer cells. 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. In addition, 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
3-[2-(2,3,6-trimethylphenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-8-9-14(2)18(15(13)3)23-11-10-21-12-20-17-7-5-4-6-16(17)19(21)22/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKMXWDIJBHPLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCN2C=NC3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5-bis(hydroxymethyl)-2,3-morpholinedione 3-[(4-methylphenyl)hydrazone]](/img/structure/B5794465.png)
![1-ethyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5794474.png)
![5-(4-methoxyphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5794476.png)
![2-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5794490.png)

![1-[(4-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5794494.png)

![2-{2-methoxy-4-[(methylamino)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B5794517.png)
![N,5-bis(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5794531.png)
![methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate](/img/structure/B5794535.png)



